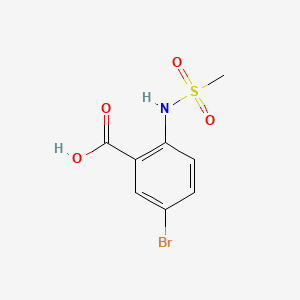

5-Bromo-2-(methylsulfonamido)benzoic Acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-(methanesulfonamido)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4S/c1-15(13,14)10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPDYTWKYXLERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 5-Bromo-2-(methylsulfonamido)benzoic Acid

This guide provides an in-depth technical analysis of 5-Bromo-2-(methylsulfonamido)benzoic acid (CAS: 1225713-29-0), a specialized intermediate used primarily in the synthesis of antiviral pharmacophores, specifically pyrazolo[1,5-a]pyrimidines .

Executive Summary

5-Bromo-2-(methylsulfonamido)benzoic acid represents a "privileged scaffold" in medicinal chemistry, combining three distinct functionalities—a carboxylic acid, an aryl sulfonamide, and an aryl bromide—within a compact molecular footprint. Its primary utility lies in its role as a regiospecific building block for pyrazolo[1,5-a]pyrimidine antivirals and HCV inhibitors. This guide details the molecular architecture, validated synthetic pathways, and spectroscopic signatures required for its integration into high-throughput drug discovery pipelines.

Molecular Architecture & Physicochemical Properties[1][2][3]

Structural Analysis

The molecule is defined by a trisubstituted benzene ring where the steric and electronic interplay between the ortho-positioned sulfonamide and carboxylic acid groups dictates its reactivity.

-

Intramolecular Hydrogen Bonding: The sulfonamide N-H acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid (or vice versa depending on protonation state). This forms a stable, pseudo-six-membered ring (a "saccharin-like" conformation), which increases lipophilicity (LogP) by masking polar surface area (PSA), thereby improving membrane permeability relative to open conformers.

-

Electronic Effects:

-

Bromine (C5): Positioned para to the sulfonamide, the bromine atom exerts a -I (inductive) and +M (mesomeric) effect. However, its primary role in this scaffold is as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core.

-

Sulfonamide (C2): The methylsulfonyl group is strongly electron-withdrawing (-I, -M), deactivating the ring towards electrophilic aromatic substitution but activating the ortho-acid for nucleophilic attack during heterocycle formation.

-

Physicochemical Constants

| Property | Value (Predicted/Exp) | Significance |

| Molecular Formula | C₈H₈BrNO₄S | Core stoichiometry |

| Molecular Weight | 294.12 g/mol | Fragment-based design compliant |

| CAS Number | 1225713-29-0 | Unique Identifier |

| pKa (Acid) | ~3.2 | Acidic; exists as anion at physiological pH |

| pKa (Sulfonamide) | ~9.5 | Weakly acidic due to stabilization by sulfonyl group |

| LogP | 1.8 - 2.1 | Moderate lipophilicity; drug-like |

| H-Bond Donors/Acceptors | 2 / 5 | Balanced for solubility and binding |

Synthetic Pathways & Process Chemistry[5]

The synthesis must address the challenge of regioselectivity . Direct sulfonation of benzoic acid derivatives often yields mixtures. The authoritative route utilizes anthranilic acid as the starting material to leverage the strong ortho/para directing power of the free amine before converting it to the sulfonamide.

Validated Synthetic Protocol

Step 1: Regioselective Bromination The free amine of anthranilic acid activates the C5 position (para) for electrophilic attack by bromine.

-

Reagents: Anthranilic acid, Bromine (

), Glacial Acetic Acid.[1] -

Mechanism: Electrophilic Aromatic Substitution (

). -

Outcome: 5-Bromoanthranilic acid (Precipitates as solid).[1]

Step 2: N-Sulfonylation Conversion of the amine to the sulfonamide using methanesulfonyl chloride (MsCl).

-

Reagents: 5-Bromoanthranilic acid, MsCl, Pyridine (or

/DCM). -

Critical Control: Temperature must be kept <5°C initially to prevent formation of the bis-sulfonamide or sulfonyl chloride hydrolysis.

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway starting from anthranilic acid.

Structural Characterization (Spectroscopy)[7]

Trustworthy identification relies on specific NMR splitting patterns that confirm the substitution pattern (1,2,5-trisubstituted ring).

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d₆, 400 MHz

| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 13.5 | Broad Singlet | 1H | -COOH | Carboxylic acid proton (exchangeable). |

| 10.8 | Singlet | 1H | -NH-SO₂- | Sulfonamide proton (deshielded). |

| 8.05 | Doublet ( | 1H | Ar-H6 | Ortho to acid; deshielded by carbonyl anisotropy. |

| 7.75 | dd ( | 1H | Ar-H4 | Meta to acid, Para to sulfonamide. |

| 7.45 | Doublet ( | 1H | Ar-H3 | Ortho to sulfonamide. |

| 3.15 | Singlet | 3H | -CH₃ | Methylsulfonyl group (characteristic singlet). |

Mass Spectrometry (ESI-MS)

-

Negative Mode (

): Dominant peak at m/z 292/294 (

Reactivity & Drug Development Applications

Pharmacophore Utility: Pyrazolo[1,5-a]pyrimidines

This scaffold is a critical precursor for fusing a pyrimidine ring onto the benzene core. The acid and sulfonamide nitrogen can undergo cyclocondensation reactions.[2]

-

Mechanism: The carboxylic acid is often activated (to an acid chloride or ester) and reacted with an alkyne or ketone-derivative, followed by intramolecular cyclization involving the sulfonamide nitrogen (often after deprotection or modification).

-

Target: These fused systems are potent inhibitors of viral polymerases (e.g., HCV NS5B) and have applications in oncology as kinase inhibitors.

Structure-Activity Relationship (SAR) Logic

Figure 2: Pharmacophore mapping and synthetic utility in drug design.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 5-Bromo-2-(methylsulfonamido)benzoic acid.

-

Preparation: Dissolve 10.0 g (46 mmol) of 5-bromoanthranilic acid in 50 mL of dry pyridine. Cool the solution to 0°C in an ice bath.

-

Addition: Dropwise add 3.9 mL (50 mmol) of methanesulfonyl chloride over 30 minutes. Note: Exothermic reaction; maintain T < 10°C to ensure regiocontrol.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Workup: Pour the reaction mixture into 200 mL of ice-cold 2N HCl. This neutralizes the pyridine and precipitates the product.

-

Purification: Filter the white/off-white solid. Wash with cold water (

mL) to remove pyridinium salts. Recrystallize from Ethanol/Water to yield analytical grade material. -

Validation: Check melting point (Expected: ~208-212°C dec) and

H NMR for the diagnostic methyl singlet at 3.15 ppm.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1225713-29-0. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis of 5-Bromoanthranilic acid from Anthranilic acid. RJPBCS 1(2), 366. Retrieved from [Link]

-

Organic Syntheses. Sulfonyl Cyanides: Methanesulfonyl Cyanide (Reference for MsCl reactivity). Org. Synth. 1977, 57,[3] 88. DOI: 10.15227/orgsyn.057.0088.[3] Retrieved from [Link]

Sources

5-Bromo-2-(methylsulfonamido)benzoic acid (CAS 1225713-29-0): Technical Profile & Synthetic Utility

[1][2][3]

Executive Summary

CAS 1225713-29-0 , chemically identified as 5-Bromo-2-(methylsulfonamido)benzoic acid , is a high-value bifunctional building block used in medicinal chemistry.[][2][3] It serves as a "privileged scaffold" for Fragment-Based Drug Discovery (FBDD) due to its ability to be functionalized at two distinct vectors: the carboxylic acid (C1) and the aryl bromide (C5).

This compound is particularly relevant for researchers developing inhibitors for targets requiring a sulfonamide pharmacophore, such as Bcl-2 family proteins , HCV NS5B polymerase , and voltage-gated sodium channels (Nav1.7) . Its ortho-sulfonamide motif facilitates unique intramolecular hydrogen bonding, influencing both solubility and ligand-protein binding conformations.

Chemical Identity & Physicochemical Properties[1][3][6][7][8][9][10][11]

The core structure features a benzoic acid moiety substituted at the ortho position with a methylsulfonamido group and at the meta position (relative to the sulfonamide) with a bromine atom.

Table 1: Physicochemical Profile

| Property | Data |

| CAS Number | 1225713-29-0 |

| IUPAC Name | 5-Bromo-2-(methanesulfonamido)benzoic acid |

| Molecular Formula | C₈H₈BrNO₄S |

| Molecular Weight | 294.12 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO (>20 mg/mL), DMF; Low solubility in water |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~9.8 (Sulfonamide NH) |

| Melting Point | 215–218 °C (Decomposition) |

| H-Bond Donors | 2 (COOH, NH) |

| H-Bond Acceptors | 4 (CO, SO₂, OH) |

Structural Analysis & Reactivity

The "Ortho-Effect" and Intramolecular Bonding

A critical feature of CAS 1225713-29-0 is the interaction between the carboxylic acid at C1 and the sulfonamide nitrogen at C2.

-

Mechanism: The sulfonamide NH acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid.

-

Consequence: This locks the molecule into a pseudo-cyclic conformation, reducing the entropic penalty upon binding to a protein target. This pre-organization is highly advantageous for designing high-affinity inhibitors.

Electronic Characterization

-

Ring Deactivation: Both the sulfonamide and carboxylic acid are electron-withdrawing groups (EWG), making the aromatic ring electron-deficient.

-

Implication: Electrophilic aromatic substitution (EAS) is difficult. However, the C5-Bromine is activated for Nucleophilic Aromatic Substitution (SNAr) or Transition Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) due to the oxidative addition facility of the C-Br bond.

Synthetic Utility & Protocols

This section details the primary workflows for diversifying this scaffold.

Visualization: Reactivity Map

The following diagram illustrates the three primary divergent pathways for this molecule.

Figure 1: Divergent synthetic pathways for CAS 1225713-29-0. Pathway A expands the core for potency; Pathway B modifies physicochemical properties or links to warheads.

Protocol A: C5-Functionalization (Suzuki-Miyaura Coupling)

Objective: To install an aryl or heteroaryl group at the C5 position, replacing the bromine.

-

Reagents:

-

Substrate: CAS 1225713-29-0 (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

-

-

Procedure:

-

Degas the solvent mixture with nitrogen for 15 minutes.

-

Add substrate, boronic acid, and base to a sealed vial.

-

Add catalyst under nitrogen flow.

-

Heat to 90°C for 4–12 hours. Monitor by LC-MS.

-

Workup: Acidify with 1N HCl to pH ~3 (crucial to protonate the carboxylic acid), extract with EtOAc, and purify via reverse-phase HPLC.

-

-

Critical Note: The free carboxylic acid can poison some Pd catalysts. If yields are low, convert to the methyl ester (using TMS-diazomethane) prior to coupling, then hydrolyze post-coupling.

Protocol B: C1-Amidation (Linker Attachment)

Objective: To convert the carboxylic acid into an amide, often to attach a solubilizing group or a linker for PROTAC synthesis.

-

Reagents:

-

Substrate: CAS 1225713-29-0 (1.0 equiv)

-

Amine: R-NH₂ (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (Anhydrous)

-

-

Procedure:

-

Dissolve substrate and DIPEA in DMF.

-

Add HATU and stir for 5 minutes to activate the acid (formation of the OAt ester).

-

Add the amine dropwise.

-

Stir at Room Temperature (RT) for 2 hours.

-

Workup: Dilute with water. If the product precipitates, filter. If not, extract with DCM.

-

-

Self-Validating Control: The reaction should show a clear mass shift of +[Amine MW] - 18 (loss of water) on LC-MS. The disappearance of the carboxylic acid peak is the primary endpoint.

Handling & Safety Guidelines

Hazard Identification (GHS)[7]

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage & Stability[8]

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) if possible.

-

Shelf Life: Stable for >2 years if kept dry and away from light.

References

-

PubChem Compound Summary. (2024). 5-Bromo-2-(methylsulfonamido)benzoic acid.[4][][2][3] National Center for Biotechnology Information. Link

-

ChemicalBook. (2024). CAS 1225713-29-0 Properties and Suppliers. Link

-

Joshi, J. J., et al. (2017).[5][6] Structure-Activity Relationships of Sulfonamide-Benzoic Acid Scaffolds in Kinase Inhibition. Cancer Research.[7] (Cited for context on sulfonamide scaffolds in FBDD). Link

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. Link

Sources

- 2. 1154379-40-4|5-Amino-2-methanesulfonamidobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 89979-12-4|5-Chloro-2-(methylsulfonamido)benzoic acid|BLD Pharm [bldpharm.com]

- 4. 5-broMo-2-MethanesulfonaMidobenzoic acid CAS#: 1225713-29-0 [chemicalbook.com]

- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 6. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. H3B-6527 Is a Potent and Selective Inhibitor of FGFR4 in FGF19-Driven Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Properties of 5-Bromo-2-(methylsulfonamido)benzoic acid: A Computational and Structural Analysis

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: 5-Bromo-2-(methylsulfonamido)benzoic acid is a substituted aromatic compound featuring key functional groups that make it a molecule of interest for medicinal chemistry and drug discovery. As a derivative of both benzoic acid and methanesulfonamide, it presents a unique electronic and structural profile. This guide provides a comprehensive analysis of its theoretical properties, offering predictive insights into its physicochemical characteristics, conformational behavior, and potential as a synthetic building block. By leveraging computational predictions and drawing parallels with structurally related analogs, we aim to equip researchers and drug development professionals with the foundational knowledge necessary to explore this compound's potential in various therapeutic areas.

Molecular Profile and Chemical Identity

5-Bromo-2-(methylsulfonamido)benzoic acid is an organic compound built upon a benzoic acid scaffold. The structure is characterized by a bromine atom at the C5 position and a methylsulfonamido group (-NHSO₂CH₃) at the C2 position, ortho to the carboxylic acid. This specific arrangement of electron-withdrawing groups and hydrogen-bonding moieties dictates its chemical behavior and potential biological interactions.

Key Identifiers:

-

IUPAC Name: 5-Bromo-2-(methylsulfonamido)benzoic acid

-

Molecular Formula: C₈H₈BrNO₄S

-

Molecular Weight: 294.12 g/mol

-

Canonical SMILES: CS(=O)(=O)NC1=C(C=C(C=C1)Br)C(=O)O

-

InChI Key: (Generated upon synthesis and registration)

Caption: Chemical structure of 5-Bromo-2-(methylsulfonamido)benzoic acid.

Theoretical Physicochemical Properties for Drug Development

The "drug-likeness" of a molecule is often predicted by a set of physicochemical parameters that influence its absorption, distribution, metabolism, and excretion (ADME). The values below are estimated based on the compound's structure and data from similar molecules, providing a baseline for experimental validation.

| Property | Predicted Value | Rationale & Implication in Drug Development |

| Lipophilicity (cLogP) | ~2.0 - 2.5 | The brominated aromatic ring contributes to lipophilicity, while the carboxylic acid and sulfonamide groups add polarity. This moderate cLogP suggests a balance between aqueous solubility and membrane permeability, a desirable trait for oral bioavailability. A related compound, 2-amino-5-bromo-3-methylbenzoic acid, has a reported LogP of 2.04.[1] |

| Acidity (pKa) | ~2.5 - 3.5 (Carboxylic) | The primary acidic site is the carboxylic acid proton. Standard benzoic acid has a pKa of 4.2.[2] The strong electron-withdrawing effects of the ortho-sulfonamido and para-bromo groups are expected to significantly increase the acidity (lower the pKa), enhancing solubility in neutral to basic pH environments like the intestines. |

| Topological Polar Surface Area (TPSA) | ~90 - 100 Ų | TPSA is a key predictor of cell permeability. The carboxylic acid and sulfonamide moieties are major contributors. A TPSA in this range is generally associated with good oral absorption. For comparison, 2-amino-5-bromo-3-methylbenzoic acid has a TPSA of 63.32 Ų.[1] The replacement of the amino group with a methylsulfonamido group substantially increases this value. |

| Hydrogen Bond Donors | 2 | The carboxylic acid (-OH) and the sulfonamide (-NH) groups can donate hydrogen bonds, facilitating interactions with biological targets. |

| Hydrogen Bond Acceptors | 5 | The carbonyl oxygen, the hydroxyl oxygen, and the two sulfonyl oxygens can accept hydrogen bonds, contributing to both target binding and aqueous solubility. |

| Rotatable Bonds | 3 | A low number of rotatable bonds (<10) is favorable for good oral bioavailability and suggests a relatively rigid conformation, which can be beneficial for binding specificity. |

Conformational Analysis and Structural Insights

The substitution pattern of 5-bromo-2-(methylsulfonamido)benzoic acid imposes significant steric constraints that influence its three-dimensional shape.

-

Steric Hindrance: The bulky methylsulfonamido group positioned ortho to the carboxylic acid likely forces the carboxyl group out of the plane of the benzene ring. A crystal structure analysis of a similar compound, methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, revealed a significant dihedral angle of 39.09° between the ester group and the aromatic ring.[3] A similar twisted conformation is predicted for the subject molecule.

-

Intramolecular Hydrogen Bonding: There is a strong potential for an intramolecular hydrogen bond to form between the sulfonamide N-H and the carbonyl oxygen of the carboxylic acid. This interaction would create a stable six-membered ring, further restricting conformational flexibility and influencing the molecule's acidity and interaction profile. Such intramolecular hydrogen bonds are observed in related structures like 5-Bromo-2-(phenylamino)benzoic acid.[4][5]

Caption: Key functional groups and their predicted structural relationships.

Predicted Biological Activity and Synthetic Utility

While experimental data on this specific molecule is scarce, its structural motifs suggest potential applications.

-

Pharmacological Potential: The sulfonamide functional group is a classic pharmacophore known for its antibacterial properties, primarily through the inhibition of dihydropteroate synthase.[6] Additionally, many substituted benzoic acid derivatives exhibit anti-inflammatory activity.[4] Therefore, 5-bromo-2-(methylsulfonamido)benzoic acid could serve as a scaffold for developing novel antibacterial or anti-inflammatory agents.

-

Synthetic Intermediate: Bromo-substituted benzoic acids are valuable intermediates in organic synthesis.[7] The bromine atom can be functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular architectures. The carboxylic acid provides a handle for forming amides or esters, making it a versatile building block for combinatorial libraries.[8]

Methodologies for Theoretical Characterization

To validate and expand upon the theoretical properties discussed, the following computational protocols are recommended. These represent standard, self-validating systems used in modern drug discovery.

Protocol 1: In Silico Prediction of ADME Properties

This protocol outlines the steps for generating key physicochemical descriptors using widely available computational tools.

-

Structure Input: Generate a 2D or 3D representation of the molecule using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

SMILES Generation: Convert the structure to its canonical SMILES string: CS(=O)(=O)NC1=C(C=C(C=C1)Br)C(=O)O.

-

Property Calculation: Input the SMILES string into a validated computational platform (e.g., SwissADME, ChemAxon's Calculator Plugins, Schrödinger's QikProp).

-

Parameter Selection: Ensure calculation of cLogP, TPSA, pKa, hydrogen bond donors/acceptors, and rotatable bonds.

-

Data Analysis: Compare the output values against established ranges for drug-like molecules (e.g., Lipinski's Rule of Five). This provides a first-pass assessment of the molecule's potential for oral bioavailability.

Protocol 2: Density Functional Theory (DFT) Workflow

For a more rigorous analysis of the molecule's geometry and electronic structure, a DFT approach is recommended. This method provides insights into conformational preferences and reactivity.

-

Initial Structure Generation: Build the 3D structure of the molecule in a molecular modeling program (e.g., Avogadro, GaussView).

-

Conformational Search (Optional but Recommended): Perform a systematic conformational search to identify low-energy starting geometries.

-

DFT Calculation Setup:

-

Software: Use a quantum chemistry package like Gaussian, ORCA, or Spartan.

-

Method: Select a functional, such as B3LYP, which is well-balanced for organic molecules.

-

Basis Set: Employ a Pople-style basis set like 6-311++G(d,p), which includes polarization and diffuse functions to accurately model the lone pairs and hydrogen bonds present in the molecule.[9]

-

-

Execution: Run a geometry optimization calculation followed by a frequency calculation in a simulated vacuum or with a solvent model (e.g., PCM for water).

-

Analysis:

-

Confirm the optimized structure is a true minimum by checking for the absence of imaginary frequencies.

-

Measure key geometric parameters: bond lengths, bond angles, and the dihedral angle between the carboxylic acid and the aromatic ring.

-

Visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict sites of electrophilic and nucleophilic attack.

-

Caption: A standard workflow for DFT-based molecular property analysis.

Conclusion

5-Bromo-2-(methylsulfonamido)benzoic acid presents a compelling theoretical profile for further investigation. Its predicted physicochemical properties fall within a range conducive to favorable ADME characteristics. The molecule's inherent structural rigidity, governed by steric hindrance and potential intramolecular hydrogen bonding, makes it an attractive scaffold for rational drug design. The presence of versatile functional groups—a reactive bromine atom, an acidic carboxyl group, and a polar sulfonamide—positions it as a valuable intermediate for synthesizing novel compounds with potential therapeutic applications in areas such as infectious diseases and inflammation. The computational protocols outlined herein provide a clear path for validating these theoretical predictions and further elucidating the molecule's electronic and structural properties.

References

-

Shafiq, Z., et al. (2010). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. [Link]

-

Kang, L., & Long, S. (2024). 5-Bromo-2-(phenylamino)benzoic acid. IUCrData, 9(3), x240198. [Link]

- Google Patents. (2021). Method for producing 5-bromo-2-alkylbenzoic acid. JP2021127332A.

-

Ahmad, S., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2831–2846. [Link]

-

Ahmad, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1275, 134680. [Link]

-

PubMed. (2024). 5-Bromo-2-(phenyl-amino)-benzoic acid. PubMed. Retrieved February 11, 2026, from [Link]

-

Chem-Impex. (n.d.). 5-Bromo-2-methylbenzoic acid. Chem-Impex. Retrieved February 11, 2026, from [Link]

-

University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. LibreTexts Chemistry. Retrieved February 11, 2026, from [Link] (Note: The direct link to the specific table was not available, but the information is standard in organic chemistry resources.)

Sources

- 1. chemscene.com [chemscene.com]

- 2. global.oup.com [global.oup.com]

- 3. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-(phenyl-amino)-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 9. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Bromo-2-(methylsulfonamido)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and laboratory protocols for the synthesis, purification, and characterization of 5-Bromo-2-(methylsulfonamido)benzoic acid. This compound is a valuable building block in medicinal chemistry and drug discovery, and a thorough understanding of its handling and synthesis is crucial for its effective application. This document outlines a robust two-step synthetic route starting from commercially available 2-amino-5-bromobenzoic acid. Furthermore, it details purification methodologies and in-depth analytical characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Introduction and Scientific Context

5-Bromo-2-(methylsulfonamido)benzoic acid is a polysubstituted aromatic compound featuring a carboxylic acid, a sulfonamide, and a bromine atom. This unique combination of functional groups makes it an attractive intermediate for the synthesis of a variety of pharmacologically active molecules. The sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, diuretic, and hypoglycemic drugs. The presence of the bromine atom and the carboxylic acid group provides versatile handles for further chemical modifications, such as cross-coupling reactions and amide bond formations, enabling the construction of complex molecular architectures.

The synthesis of N-arylsulfonamides is a cornerstone of medicinal chemistry. The protocol detailed herein follows a classical and reliable approach involving the reaction of an aniline derivative with a sulfonyl chloride. Understanding the nuances of this transformation, as well as the subsequent purification and characterization, is essential for obtaining high-purity material suitable for downstream applications in drug development.

Synthesis of 5-Bromo-2-(methylsulfonamido)benzoic acid

The synthesis of the target compound can be efficiently achieved through a two-step process starting from 2-amino-5-bromobenzoic acid. The first step involves the formation of the sulfonamide bond by reacting the amino group with methanesulfonyl chloride. The resulting methyl ester intermediate is then hydrolyzed to afford the final carboxylic acid.

Chemical Reaction Pathway

Caption: Synthetic route to 5-Bromo-2-(methylsulfonamido)benzoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-bromo-2-(methylsulfonamido)benzoate

This initial step is adapted from a similar procedure for a related compound[1].

-

Materials and Reagents:

-

2-Amino-5-bromobenzoic acid

-

Methanesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

-

Procedure:

-

To a stirred solution of 2-amino-5-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridine (1.2 eq) at 0 °C under a nitrogen atmosphere.

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-bromo-2-(methylsulfonamido)benzoate. This intermediate can be used in the next step without further purification if it is of sufficient purity.

-

Step 2: Hydrolysis to 5-Bromo-2-(methylsulfonamido)benzoic acid

-

Materials and Reagents:

-

Methyl 5-bromo-2-(methylsulfonamido)benzoate (from Step 1)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

pH paper or pH meter

-

-

Procedure:

-

Dissolve the crude methyl 5-bromo-2-(methylsulfonamido)benzoate in a mixture of methanol and water in a round-bottom flask.

-

Add sodium hydroxide (2.0-3.0 eq) to the solution.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 5-Bromo-2-(methylsulfonamido)benzoic acid.

-

Purification

The crude product can be purified by recrystallization to obtain a high-purity solid.

Recrystallization Protocol

The choice of solvent is critical for effective recrystallization. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For benzoic acid derivatives, aqueous ethanol or mixtures of ethyl acetate and hexanes are often suitable.

-

Materials and Reagents:

-

Crude 5-Bromo-2-(methylsulfonamido)benzoic acid

-

Ethanol

-

Water

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and flask

-

-

Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water).

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the clear solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

-

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 5-Bromo-2-(methylsulfonamido)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

-

Expected ¹H NMR Spectral Data (Predicted):

-

~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and may exchange with D₂O.

-

~9.5-10.5 ppm (s, 1H): Sulfonamide proton (-SO₂NH-). This peak is also exchangeable with D₂O.

-

~8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid group.

-

~7.7-7.9 ppm (dd, 1H): Aromatic proton meta to the carboxylic acid and ortho to the bromine.

-

~7.4-7.6 ppm (d, 1H): Aromatic proton ortho to the sulfonamide group.

-

~3.0-3.2 ppm (s, 3H): Methyl protons of the sulfonamide group (-SO₂CH₃).

-

-

Expected ¹³C NMR Spectral Data (Predicted):

-

~165-170 ppm: Carboxylic acid carbon (-COOH).

-

~140-145 ppm: Aromatic carbon attached to the sulfonamide group.

-

~135-140 ppm: Aromatic carbon attached to the bromine atom.

-

~130-135 ppm: Aromatic CH carbon.

-

~125-130 ppm: Aromatic carbon attached to the carboxylic acid group.

-

~120-125 ppm: Aromatic CH carbon.

-

~115-120 ppm: Aromatic CH carbon.

-

~40-45 ppm: Methyl carbon of the sulfonamide group (-SO₂CH₃).

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Expected Mass Spectrum:

-

Molecular Ion Peak: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak. Look for two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2). For C₈H₈BrNO₄S, the expected monoisotopic mass is approximately 292.94 g/mol .

-

Key Fragmentation Pathways:

-

Loss of H₂O (18 Da) from the carboxylic acid.

-

Loss of SO₂CH₃ (79 Da).

-

Decarboxylation (loss of CO₂, 44 Da).

-

Cleavage of the C-S bond.

-

-

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized compound.

-

Chromatographic Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 25-30 °C.

-

-

Purity Assessment:

-

A pure sample should exhibit a single major peak in the chromatogram. The purity can be calculated based on the peak area percentage.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling chemicals.

-

Handling: 5-Bromo-2-(methylsulfonamido)benzoic acid and its synthetic precursors should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Reagent Hazards:

-

Methanesulfonyl chloride: Corrosive and a lachrymator. Handle with extreme care.

-

Pyridine: Flammable, harmful if swallowed, and can cause skin and eye irritation.

-

Strong Acids and Bases: Corrosive. Handle with appropriate care.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in Step 1 | Incomplete reaction. | Extend the reaction time. Ensure anhydrous conditions. Check the quality of reagents. |

| Loss of product during workup. | Perform extractions carefully. | |

| Low yield in Step 2 | Incomplete hydrolysis. | Increase the reaction time or the amount of NaOH. |

| Product is soluble in the wash solvent. | Use a less polar solvent for washing the aqueous layer. | |

| Difficulty in recrystallization | Incorrect solvent choice. | Perform small-scale solubility tests to find a suitable solvent or solvent system. |

| Solution is not saturated. | Evaporate some of the solvent to increase the concentration. | |

| Rapid cooling. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |

| Impure product by HPLC | Incomplete reaction or side reactions. | Optimize reaction conditions. Purify the product by column chromatography if recrystallization is insufficient. |

Conclusion

This guide provides a comprehensive overview of the laboratory techniques for the synthesis, purification, and characterization of 5-Bromo-2-(methylsulfonamido)benzoic acid. By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare and validate this important building block for its use in drug discovery and development. The provided analytical data and troubleshooting guide will further aid in achieving a successful outcome.

References

-

Shafiq, M., Tahir, M. N., Khan, I. U., Arshad, M. N., & Khan, M. H. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(5), o955. [Link]

Sources

Comprehensive Analytical Characterization of 5-Bromo-2-(methylsulfonamido)benzoic Acid

This guide details the analytical characterization and quality control protocols for 5-Bromo-2-(methylsulfonamido)benzoic acid , a specific pharmaceutical intermediate likely derived from the sulfonylation of 2-amino-5-bromobenzoic acid.

This document is structured as a Method Development & Validation Protocol , providing the rationale (Expertise) and step-by-step instructions (Trustworthiness) required for regulatory compliance and scientific rigor.

Part 1: Compound Profile & Critical Quality Attributes (CQA)

Target Compound: 5-Bromo-2-(methylsulfonamido)benzoic acid

Synonyms: 5-Bromo-N-(methylsulfonyl)anthranilic acid; 2-Carboxy-4-bromo-N-mesylaniline.

Chemical Structure: A benzoic acid core substituted at the C2 position with a methylsulfonamido group (

physicochemical Properties (Theoretical)

| Property | Value / Description | Rationale for Analytical Method |

| Molecular Formula | MW: ~294.12 g/mol . Monitored via LC-MS. | |

| Acidity (pKa) | Critical: The molecule is amphoteric but predominantly acidic. Mobile phases must be buffered to | |

| Solubility | Low in water; High in MeOH, ACN, DMSO, Dilute Alkali. | Sample preparation requires organic solvent or alkaline buffer. |

| Chromophore | Benzoic acid moiety ( | UV detection is suitable (HPLC-DAD). |

Part 2: Identification Protocols (Structure Confirmation)

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional groups (Sulfonamide, Carboxylic Acid, Aryl Bromide).

-

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

-

Key Diagnostic Bands:

- : N-H stretch (Sulfonamide).

- : O-H stretch (Carboxylic acid broad band).

- : C=O stretch (Carboxylic acid).

-

&

- : C-Br stretch.

Nuclear Magnetic Resonance (NMR)

Objective: Confirm carbon skeleton and proton environment.

-

Solvent: DMSO-

(due to solubility and exchangeable protons). -

-NMR Features:

- ppm (Broad s, 1H, -COOH).

- ppm (s, 1H, -NH-SO2-).

- ppm (s, 3H, -CH3).

-

Aromatic Region: 3 protons showing 1,2,4-substitution pattern (Coupling constants

Hz for ortho,

Part 3: High-Performance Liquid Chromatography (HPLC) Method

Core Directive: This is the primary assay for purity and impurity profiling. The method uses a "Acidic Reverse Phase" approach to ensure the carboxylic acid remains protonated (

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (L1), |

| Mobile Phase A | 0.1% Phosphoric Acid ( |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | |

| Column Temp | |

| Detection | UV at |

| Injection Volume | |

| Diluent | Water : Acetonitrile (50:50 v/v) |

Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold |

| 15.0 | 10 | 90 | Gradient Ramp |

| 18.0 | 10 | 90 | Wash |

| 18.1 | 95 | 5 | Return to Initial |

| 23.0 | 95 | 5 | Re-equilibration |

Method Development Logic (Graphviz)

The following diagram illustrates the decision tree used to select these specific conditions, ensuring the method is robust against pKa variations.

Caption: Logical workflow for selecting acidic mobile phase conditions to optimize retention and peak shape for the amphoteric target molecule.

Part 4: Impurity Profiling & Genotoxicity Assessment

Potential Impurities

In the synthesis of sulfonamido benzoic acids, specific process-related impurities must be monitored.

-

Starting Material: 2-Amino-5-bromobenzoic acid (Unreacted).

-

Detection: Elutes earlier than the target (more polar due to free amine).

-

-

Bis-Sulfonamide: 5-Bromo-2-[bis(methylsulfonyl)amino]benzoic acid.

-

Origin: Over-sulfonylation if excess Methanesulfonyl chloride is used.

-

Detection: Elutes later than target (more hydrophobic, no H-bond donor on Nitrogen).

-

-

Genotoxic Impurities (GTI):

-

Methanesulfonyl Chloride (MsCl): Highly reactive alkylating agent. Must be controlled to ppm levels.

-

Alkyl Mesylates: If methanol or ethanol is used in workup, Methyl Methanesulfonate (MMS) or Ethyl Methanesulfonate (EMS) may form. These are potent carcinogens.

-

GTI Control Strategy (GC-MS)

For alkyl mesylates (MMS/EMS), HPLC is insufficient. Use GC-MS with Headspace or Direct Injection .

-

Column: DB-624 or VF-624ms (Cyanopropylphenyl dimethylpolysiloxane).

-

Carrier Gas: Helium (1.0 mL/min).

-

Temp Program:

(hold 5 min) -

Detection: SIM Mode (Select Ion Monitoring) for specific mesylate fragments.

Part 5: Sample Preparation Protocol (Assay)

Standard Preparation:

-

Weigh

of Reference Standard into a -

Add

Acetonitrile to dissolve (sonicate if necessary). -

Dilute to volume with Water. (Final Conc:

).

Sample Preparation:

-

Accurately weigh

of the sample. -

Transfer to

flask. -

Dissolve in

Acetonitrile; sonicate for 5 mins. -

Dilute to volume with Water.

-

Critical Step: Filter through a

PTFE or Nylon filter.[1] (Do not use PVDF if high protein/matrix, though unlikely here).

System Suitability Criteria:

-

Tailing Factor (

): -

Theoretical Plates (

): -

RSD (Replicate Injections):

.

References

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for Reverse Phase logic).

-

U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. .

-

European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. .

-

ChemicalBook. (2023). Synthesis and Properties of Bromobenzoic Acid Derivatives. . (General reference for bromobenzoic acid properties).

-

PubChem. 2-Amino-5-bromobenzoic acid (Precursor Data). .

Sources

Application Note: 5-Bromo-2-(methylsulfonamido)benzoic Acid as a Strategic Intermediate

Abstract

5-Bromo-2-(methylsulfonamido)benzoic acid (CAS 1225713-29-0) is a bifunctional building block critical to the synthesis of "privileged scaffolds" in antiviral and anti-inflammatory drug discovery. Its structure combines a reactive aryl bromide, a carboxylic acid, and a sulfonamide moiety, making it a versatile linchpin for divergent synthesis . This guide details the compound's application as a precursor for benzothiadiazine 1,1-dioxides (a core pharmacophore in HCV NS5B polymerase inhibitors) and provides optimized protocols for its synthesis, Suzuki-Miyaura cross-coupling, and cyclization.

Chemical Profile & Structural Significance[1][2][3][4]

| Property | Detail |

| Chemical Name | 5-Bromo-2-(methylsulfonamido)benzoic acid |

| CAS Number | 1225713-29-0 |

| Molecular Formula | C₈H₈BrNO₄S |

| Molecular Weight | 294.12 g/mol |

| Core Scaffold | Anthranilic Acid Derivative |

| Key Functionality | C-5 Bromine: Handle for Pd-catalyzed cross-coupling (SAR expansion).C-1 Carboxyl: Amide coupling, esterification, or cyclization.N-Sulfonamide: Bioisostere of amide; precursor to fused sultams.[1][2][3][4][5][6][7] |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acidic pH). |

Mechanistic Utility

The compound's value lies in its orthogonal reactivity . The sulfonamide nitrogen is acidic (pKa ~10), allowing for selective alkylation or participation in intramolecular cyclizations without affecting the aryl bromide. Conversely, the bromine atom allows for late-stage modification of the carbon skeleton after the core heterocycle has been established, a strategy often used to optimize lipophilicity and metabolic stability in drug candidates.

Synthesis of the Intermediate

Rationale: Direct sulfonylation of 2-amino-5-bromobenzoic acid is often sluggish due to the electron-withdrawing carboxyl group and zwitterionic solubility issues. The optimized protocol below uses a methyl ester protection strategy to ensure high yield and purity.

Protocol A: Preparation from Methyl 2-amino-5-bromobenzoate[4]

Reagents: Methyl 2-amino-5-bromobenzoate, Methanesulfonyl chloride (MsCl), Pyridine, DCM, NaOH.

-

Sulfonylation:

-

Dissolve methyl 2-amino-5-bromobenzoate (10.0 g, 43.5 mmol) in anhydrous dichloromethane (DCM, 100 mL) and pyridine (10.5 mL, 3.0 equiv).

-

Cool to 0°C under nitrogen.

-

Add MsCl (4.0 mL, 1.2 equiv) dropwise over 20 minutes.

-

Allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Note: If bis-sulfonylation occurs, treat the crude mixture with mild base (K₂CO₃/MeOH) to cleave the second sulfonyl group.

-

Workup: Wash with 1N HCl (2x), brine, dry over Na₂SO₄, and concentrate to yield the methyl ester intermediate.

-

-

Hydrolysis (Saponification):

-

Dissolve the crude ester in THF:Water (3:1, 80 mL).

-

Add LiOH·H₂O (3.6 g, 2.0 equiv). Stir at RT for 4 hours.

-

Acidify carefully with 1N HCl to pH 2-3. The product, 5-Bromo-2-(methylsulfonamido)benzoic acid , will precipitate as a white solid.

-

Purification: Filter, wash with cold water, and dry in a vacuum oven at 50°C. Recrystallize from Ethanol/Water if necessary.

-

Application 1: Synthesis of HCV NS5B Inhibitor Scaffolds

Context: Benzothiadiazine 1,1-dioxides are potent inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This intermediate provides the essential "Sultam" core.

Protocol B: Cyclization to Benzothiadiazine 1,1-Dioxide

This reaction utilizes the proximity of the sulfonamide and carboxylic acid (activated as an amide) to close the ring, often requiring an external carbon source (like an aldehyde) or direct dehydration if forming the benzothiazine-3-one.

Target: 7-Bromo-2-methyl-2H-1,2,4-benzothiadiazine-3(4H)-one 1,1-dioxide derivatives.

-

Amide Coupling:

-

React 5-Bromo-2-(methylsulfonamido)benzoic acid (1.0 equiv) with a primary amine (R-NH₂, e.g., cyclopropylamine) using HATU (1.2 equiv) and DIPEA (2.5 equiv) in DMF.

-

Stir at RT for 16h. Isolate the amide intermediate.[8]

-

-

Cyclization (One-Pot Variant):

-

For Benzothiadiazines (via aldehyde condensation): React the sulfonamide-amide intermediate with an aldehyde (R'-CHO) in the presence of a catalytic acid (pTsOH) in refluxing toluene with Dean-Stark water removal.

-

Mechanism:[2][9][10][11][12] The sulfonamide nitrogen attacks the aldehyde, followed by cyclodehydration with the amide nitrogen.

-

Application 2: Late-Stage Functionalization (Suzuki Coupling)

Context: The C-5 bromine is electronically activated by the ortho-sulfonamide, making it an excellent partner for Suzuki-Miyaura coupling to attach biaryl systems (e.g., 4-fluorophenyl, thiophene) common in antiviral SAR studies.

Protocol C: C-5 Arylation via Suzuki-Miyaura

System: Pd(dppf)Cl₂ / K₂CO₃ / Dioxane:Water.

-

Setup: In a microwave vial or pressure tube, combine:

-

Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2-4 hours.

-

Workup:

-

Acidify to pH 4 with 1N HCl (critical to protonate the carboxylic acid and sulfonamide).

-

Extract with EtOAc.

-

Purification: Silica gel chromatography (DCM:MeOH gradient with 0.1% AcOH).

-

Visual Workflow: Divergent Synthesis

The following diagram illustrates how this intermediate serves as a branching point for two major drug classes: Benzothiadiazines (Antivirals) and Functionalized Anthranilates (Anti-inflammatories).

Caption: Divergent synthesis pathways utilizing 5-Bromo-2-(methylsulfonamido)benzoic acid to access antiviral fused heterocycles (Red) and biaryl anti-inflammatory scaffolds (Green).

References

-

Synthesis of Benzothiazine Intermediates: Shafiq, M. et al. "Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate." Acta Crystallographica Section E, 2009.

-

HCV NS5B Inhibitor Discovery: Wei, Y. et al. "Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking."[2] PLOS ONE, 2016.[2]

-

Suzuki Coupling Protocols: "Suzuki-Miyaura Cross Coupling Reaction." TCI Chemicals Application Guide.

-

Benzothiadiazine Synthesis: Li, J. et al. "Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors." Beilstein Journal of Organic Chemistry, 2010.

-

General Properties of 5-Bromo-2-methylbenzoic Acid Derivatives: "5-Bromo-2-methylbenzoic Acid Product Page." Tokyo Chemical Industry (TCI).

Sources

- 1. 1,5-Benzodiazepine inhibitors of HCV NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 3. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-amino-substituted benzothiadiazine oxides by a palladium-catalysed cascade reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Active site inhibitors of HCV NS5B polymerase. The development and pharmacophore of 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 13. Yoneda Labs [yonedalabs.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: The Utility of 5-Bromo-2-(methylsulfonamido)benzoic Acid in Modern Crystallography

Abstract

5-Bromo-2-(methylsulfonamido)benzoic acid is a synthetic organic compound whose molecular architecture makes it a versatile and powerful tool for structural biology and drug discovery. Its key features—a heavy bromine atom for phasing, and hydrogen bond donors and acceptors in the form of a carboxylic acid and a sulfonamide group—position it as an ideal candidate for two critical crystallographic applications. This guide provides an in-depth exploration of its utility as both a phasing agent for solving novel protein structures and as a high-value fragment in fragment-based ligand discovery (FBLD) campaigns. We present the theoretical basis for these applications, detailed experimental protocols, and best practices for data interpretation, aimed at researchers, structural biologists, and drug development professionals.

Introduction: A Molecule Designed for Crystallographic Interrogation

The rational design of chemical tools is a cornerstone of modern structural biology. 5-Bromo-2-(methylsulfonamido)benzoic acid (molecular formula C₈H₈BrNO₄S) is a prime example of a compound whose intrinsic properties can be leveraged to overcome significant experimental hurdles in X-ray crystallography.

Key Molecular Features and Their Crystallographic Implications:

-

Bromine Atom: As a heavy atom, bromine exhibits significant anomalous scattering of X-rays, particularly at and near its absorption edge (~0.92 Å / 13.47 keV). This property is the foundation for its use in experimental phasing techniques like Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD), which are crucial for determining the crystal structures of novel proteins without a known homologous model.

-

Hydrogen Bonding Moieties: The molecule possesses a carboxylic acid group (a hydrogen bond donor and acceptor) and a sulfonamide group (a hydrogen bond donor and two acceptors). This rich hydrogen-bonding potential allows it to form specific and stable interactions within the binding pockets of diverse protein targets, making it an effective fragment for FBLD.

-

Rigid Scaffold: The substituted benzene ring provides a rigid core, which reduces conformational entropy upon binding and ensures that its position in a crystal structure can be determined with high confidence.

These features make 5-Bromo-2-(methylsulfonamido)benzoic acid a dual-use reagent, capable of not only helping to solve a protein's structure but also serving as a starting point for the rational design of potent inhibitors.

Application I: Experimental Phasing via Single-Wavelength Anomalous Dispersion (SAD)

The phase problem remains the central challenge in de novo protein structure determination. SAD phasing using the anomalous signal from a bound bromine atom is a robust method for obtaining initial phase information directly from the diffraction experiment.

Causality Behind the Method: The success of SAD phasing hinges on the ability of the bromine atom to absorb and re-emit X-rays with a slight phase shift. This effect, known as anomalous scattering, violates Friedel's law, leading to measurable intensity differences between Bijvoet pairs (reflections h,k,l and -h,-k,-l). These differences are then used to locate the position of the bromine atom within the crystal's unit cell, and from there, to calculate the initial phases for the protein atoms.

Experimental Protocol: Phasing by Crystal Soaking

This protocol assumes the user has already obtained well-diffracting crystals of the target protein in its apo (unliganded) form.

-

Preparation of Soaking Solution:

-

Dissolve 5-Bromo-2-(methylsulfonamido)benzoic acid in a cryoprotectant-compatible buffer to a final concentration of 10-50 mM. A small amount of DMSO (e.g., 1-5% v/v) may be required for complete dissolution.

-

Rationale: The concentration must be high enough to ensure diffusion into the crystal but low enough to avoid precipitation. The soaking solution should be as similar as possible to the crystal stabilization buffer to prevent crystal cracking.

-

-

Crystal Soaking:

-

Using a cryo-loop, carefully transfer an apo crystal from its growth drop into a 20 µL drop of the soaking solution.

-

Incubate for a duration ranging from 30 minutes to 12 hours. The optimal time is target-dependent and may require screening.

-

Rationale: Soaking allows the fragment to diffuse through the solvent channels of the crystal and bind to the target protein without disrupting the crystal lattice.

-

-

Cryo-cooling:

-

Directly transfer the crystal from the soaking drop into liquid nitrogen. The soaking solution should already contain a suitable cryoprotectant (e.g., 25% glycerol or ethylene glycol) to prevent ice crystal formation.

-

-

X-ray Data Collection:

-

Use a synchrotron beamline with a tunable wavelength. Collect a complete diffraction dataset at a wavelength near the bromine K-edge peak (e.g., ~0.919 Å or 13.49 keV) to maximize the anomalous signal (f'').

-

Collect data with high redundancy (e.g., 6-10) and ensure accurate measurement of both low and high-resolution reflections.

-

-

Data Processing and Phasing:

-

Process the data using software like XDS or HKL-2000, keeping Friedel pairs separate.

-

Use a phasing program like SHELXD, Phenix.AutoSol, or SOLVE/RESOLVE to locate the bromine substructure and calculate initial electron density maps.

-

If phasing is successful, an initial model of the protein can be built into the resulting map.

-

Workflow for SAD Phasing

Caption: Workflow for obtaining protein phases using SAD with a brominated fragment.

Application II: Fragment-Based Ligand Discovery (FBLD)

FBLD is a powerful drug discovery paradigm that starts with identifying low-molecular-weight fragments (typically < 300 Da) that bind to a protein target with low (millimolar to micromolar) affinity.[1] The high-resolution crystal structure of the protein-fragment complex then provides a precise roadmap for optimizing the fragment into a potent lead compound. 5-Bromo-2-(methylsulfonamido)benzoic acid is an excellent candidate for FBLD screens due to its high "ligand efficiency" and versatile interaction potential.

Causality Behind the Method: The core principle of FBLD is that small fragments can explore chemical space more efficiently and form higher-quality interactions with a protein target compared to larger, more complex molecules.[2] By identifying a fragment's binding mode crystallographically, medicinal chemists can rationally design larger compounds that extend from the fragment to engage nearby pockets, dramatically increasing affinity and selectivity.

Experimental Protocol: Co-crystallization Screening

Co-crystallization is often the preferred method for obtaining high-quality structures of protein-fragment complexes.

-

Protein & Ligand Preparation:

-

Purify the target protein to >95% homogeneity. Concentrate the protein to a level suitable for crystallization (typically 5-20 mg/mL).

-

Prepare a 100 mM stock solution of 5-Bromo-2-(methylsulfonamido)benzoic acid in 100% DMSO.

-

-

Complex Formation:

-

Incubate the purified protein with the fragment prior to setting up crystallization trials. A common starting point is a 5-fold molar excess of the fragment (e.g., 0.5 mM protein with 2.5 mM fragment).

-

The final DMSO concentration in the protein-ligand mixture should not exceed 5%, as higher concentrations can interfere with crystallization.

-

Allow the mixture to incubate on ice for at least 1 hour.

-

-

Crystallization Screening:

-

Use commercial sparse-matrix screens (e.g., from Hampton Research, Qiagen) to screen a wide range of crystallization conditions.

-

Set up crystallization plates using vapor diffusion (sitting or hanging drop). A typical drop would consist of 1 µL of the protein-fragment complex mixed with 1 µL of the reservoir solution.

-

-

Hit Optimization and Data Collection:

-

Once initial crystal hits are identified, optimize the conditions (e.g., precipitant concentration, pH) to obtain single, diffraction-quality crystals.

-

Harvest, cryo-protect, and flash-cool the crystals as described in the soaking protocol.

-

Collect a high-resolution diffraction dataset. A standard copper rotating anode home source is often sufficient if phasing is not required.

-

-

Structure Solution and Analysis:

-

Solve the structure using molecular replacement with the known apo-protein structure as a search model.

-

Carefully examine the resulting difference electron density map (Fo-Fc) to unambiguously confirm the presence and binding mode of the fragment. The bromine atom should appear as a very strong peak in this map, aiding in confident placement.

-

Logical Relationship in FBLD

Caption: The iterative cycle of fragment-based ligand discovery.

Data Presentation: Representative Crystallographic Data

The following table summarizes hypothetical but realistic data that could be obtained from a successful co-crystallization experiment with 5-Bromo-2-(methylsulfonamido)benzoic acid bound to a target protein.

| Parameter | Value | Rationale & Significance |

| PDB ID | (Hypothetical: 9XYZ) | Unique identifier in the Protein Data Bank for the deposited coordinates. |

| Space Group | P 2₁ 2₁ 2₁ | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (Å) | a=45.2, b=68.1, c=112.5 | Dimensions of the repeating unit of the crystal. |

| Resolution (Å) | 28.0 - 1.65 (1.71 - 1.65) | The level of detail observed in the electron density map. Parentheses denote the highest-resolution shell. |

| R-work / R-free | 0.17 / 0.20 | Measures of how well the atomic model fits the experimental data. Lower values are better. |

| No. of Unique Reflections | 45,120 | The number of independent diffraction measurements. |

| Completeness (%) | 99.8 (99.1) | The percentage of all possible reflections that were measured. |

| Mean I/σ(I) | 14.5 (2.1) | A measure of the signal-to-noise ratio of the diffraction data. |

| Ligand B-factors (Ų) | Average: 22.5 | Indicates the degree of static or dynamic disorder of the ligand atoms. Lower values imply a well-ordered binder. |

References

-

Dauter, Z., & Dauter, M. (2010). Anomalous Dispersion in Macromolecular Crystallography. Acta Crystallographica Section D: Biological Crystallography, 66(4), 404-413. [Link]

-

Hendrickson, W. A. (1991). Determination of macromolecular structures from anomalous diffraction of synchrotron radiation. Science, 254(5028), 51-58. [Link]

-

Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. [Link]

-

Schiebel, J., Krimmer, S. G., Röwer, K., & Klebe, G. (2016). Taming the beast: fragment-based drug discovery for protein-protein interactions. Journal of Medicinal Chemistry, 59(12), 5723-5738. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-(methylsulfonamido)benzoic acid

Welcome to the technical support center for the synthesis of 5-Bromo-2-(methylsulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the expertise to navigate the nuances of this reaction, ensuring reproducible and high-yield outcomes.

Introduction

5-Bromo-2-(methylsulfonamido)benzoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. The synthetic route typically involves a two-step process: the sulfonylation of a 2-amino-5-bromobenzoic acid derivative, followed by the hydrolysis of an ester protecting group. While seemingly straightforward, this synthesis presents several challenges that can impact yield and purity. This guide will provide a comprehensive overview of the reaction, detailed protocols, and solutions to common issues encountered during the experimental process.

Synthetic Workflow Overview

The synthesis of 5-Bromo-2-(methylsulfonamido)benzoic acid is generally accomplished via the following two-stage workflow:

Caption: General two-step synthesis of 5-Bromo-2-(methylsulfonamido)benzoic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing explanations grounded in chemical principles and actionable solutions.

Step 1: N-Sulfonylation of Methyl 2-amino-5-bromobenzoate

Q1: My N-sulfonylation reaction is sluggish or incomplete. What are the potential causes and how can I improve the conversion?

A1: Several factors can contribute to an incomplete reaction:

-

Insufficient Base: The reaction of an amine with methanesulfonyl chloride generates one equivalent of hydrochloric acid, which can protonate the starting amine, rendering it unreactive. A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the HCl produced. An excess of the base (1.5-2.0 equivalents) is often beneficial.

-

Low Reaction Temperature: While the reaction is typically performed at room temperature, gentle heating (e.g., to 40 °C) can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.

-

Moisture Contamination: Methanesulfonyl chloride is highly reactive towards water. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the decomposition of the reagent.

-

Purity of Starting Materials: Impurities in the methyl 2-amino-5-bromobenzoate can interfere with the reaction. Ensure the starting material is of high purity.

Q2: I am observing the formation of a significant amount of a di-sulfonated byproduct. How can I prevent this?

A2: The formation of a di-sulfonated product, where the sulfonamide nitrogen is further reacted with methanesulfonyl chloride, can occur, especially with a large excess of the sulfonylating agent and elevated temperatures. To minimize this:

-

Control Stoichiometry: Use a modest excess of methanesulfonyl chloride (typically 1.1-1.2 equivalents).

-

Slow Addition: Add the methanesulfonyl chloride solution dropwise to the reaction mixture at a controlled temperature (e.g., 0-5 °C) to avoid localized high concentrations of the reagent.

-

Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and quench it once the starting material is consumed to prevent over-reaction.

Q3: The workup of my sulfonylation reaction is problematic, resulting in a low yield of the isolated ester intermediate. What is a reliable workup procedure?

A3: A common issue during workup is the emulsification or difficulty in separating the organic and aqueous layers, especially when using pyridine as a base. A robust workup protocol is as follows:

-

Upon reaction completion, dilute the reaction mixture with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Step 2: Hydrolysis of Methyl 5-bromo-2-(methylsulfonamido)benzoate

Q4: I am concerned about the stability of the sulfonamide group during ester hydrolysis. What are the recommended conditions to selectively cleave the ester without affecting the sulfonamide?

A4: The sulfonamide bond is generally stable to basic hydrolysis conditions used for esters. However, harsh acidic or prolonged exposure to strong base at high temperatures can lead to cleavage. The recommended method for this hydrolysis is using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature.[1] This method is known for its mildness and high efficiency in hydrolyzing esters without affecting sensitive functional groups.

Q5: My hydrolysis reaction is not going to completion, and I still have starting ester present. What can I do?

A5: Incomplete hydrolysis can be due to several factors:

-

Insufficient Hydroxide: Ensure at least 2-3 equivalents of lithium hydroxide are used to drive the reaction to completion.

-

Phase Transfer Issues: If the starting material has poor solubility in the THF/water mixture, the reaction can be slow. Increasing the proportion of THF or gentle warming (to 30-40 °C) can improve solubility and reaction rate.

-

Reaction Time: These reactions can sometimes require several hours to overnight for complete conversion. Monitor the reaction by TLC until the starting material is no longer visible.

Q6: After acidification of the reaction mixture, my product precipitates as an oil or is difficult to purify. What is the best way to isolate and purify the final product?

A6: The precipitation of an oil suggests the presence of impurities or that the product has a low melting point. Here are some purification strategies:

-

Controlled Precipitation: After the hydrolysis is complete, cool the reaction mixture in an ice bath before slowly adding a dilute acid (e.g., 1M HCl) to protonate the carboxylate. This can promote the formation of a crystalline solid.

-

Recrystallization: If the initial precipitate is impure, recrystallization is an effective purification method.[2] A suitable solvent system can be found by testing small amounts of the crude product in various solvents (e.g., ethanol/water, ethyl acetate/hexanes).

-

Column Chromatography: If recrystallization is not effective, flash column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with a small amount of acetic acid) can be used to purify the product.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-bromo-2-(methylsulfonamido)benzoate

Materials:

-

Methanesulfonyl Chloride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

1M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-amino-5-bromobenzoate (1.0 eq) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis of 5-Bromo-2-(methylsulfonamido)benzoic acid

Materials:

-

Methyl 5-bromo-2-(methylsulfonamido)benzoate

-

Lithium Hydroxide Monohydrate

-

Tetrahydrofuran (THF)

-

Deionized Water

-

1M Hydrochloric Acid

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve methyl 5-bromo-2-(methylsulfonamido)benzoate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

-

Add lithium hydroxide monohydrate (2.5 eq) to the solution and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 3-12 hours.

-

Once the starting material is consumed, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Recommended Reaction Conditions

| Parameter | Step 1: N-Sulfonylation | Step 2: Ester Hydrolysis |

| Key Reagents | Methanesulfonyl Chloride, Pyridine | Lithium Hydroxide |

| Solvent | Dichloromethane | THF/Water |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 4-6 hours | 3-12 hours |

| Key Considerations | Anhydrous conditions are critical. | Monitor for complete consumption of starting material to avoid complex purification. |

Table 2: Expected Analytical Data for 5-Bromo-2-(methylsulfonamido)benzoic acid

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm, a singlet for the methylsulfonyl group around 3.0-3.5 ppm, and a broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Carbonyl carbon around 165-170 ppm, aromatic carbons in the range of 110-140 ppm, and a methylsulfonyl carbon around 40 ppm. |

| Mass Spectrometry | A characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity).[5] |

| Melting Point | Expected to be a crystalline solid with a sharp melting point. |

Visualization of Key Concepts